molecular formula C21H16N2O4S B14120750 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14120750
M. Wt: 392.4 g/mol
InChI Key: JFOHHWOSJHXUEK-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl acetic acid with thioamide under acidic conditions.

    Chromene Core Formation: The chromene core is formed through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the chromene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-hydroxychromene derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It can interfere with signal transduction pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-methylthiazole-2-carboxamide
  • 4-oxo-4H-chromene-3-carboxamide
  • N-(4-methoxyphenyl)-2-aminothiazole

Uniqueness

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to the combination of its chromene core and thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-14(26-2)10-8-13)22-21(28-12)23-20(25)16-11-27-17-6-4-3-5-15(17)19(16)24/h3-11H,1-2H3,(H,22,23,25)

InChI Key

JFOHHWOSJHXUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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